molecular formula C29H31NO8 B10845242 6-Cinnamoylhernandine

6-Cinnamoylhernandine

Cat. No.: B10845242
M. Wt: 521.6 g/mol
InChI Key: KOKWRSAOHLOSAI-HXHZFJGXSA-N
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Description

6-Cinnamoylhernandine is a naturally occurring alkaloid derivative characterized by a hernandine backbone conjugated with a cinnamoyl moiety. Hernandine itself is a lignan-based structure, and the addition of the cinnamoyl group enhances its bioactivity, particularly in antimicrobial and anti-inflammatory contexts.

Properties

Molecular Formula

C29H31NO8

Molecular Weight

521.6 g/mol

IUPAC Name

[(1R,8S,10S,11S,12S,13S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C29H31NO8/c1-30-22(31)16-27-14-21(37-23(32)13-10-17-8-6-5-7-9-17)26(35-3)29(36-4)28(27,30)15-20(38-29)18-11-12-19(34-2)25(33)24(18)27/h5-13,20-21,26,33H,14-16H2,1-4H3/b13-10+/t20-,21-,26-,27+,28-,29+/m0/s1

InChI Key

KOKWRSAOHLOSAI-HXHZFJGXSA-N

Isomeric SMILES

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence primarily focuses on 6-chloro/bromo-substituted heterocycles (e.g., indole, pyridine, purine derivatives) and ranitidine-related compounds.

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Functional Groups Bioactivity (Evidence Source)
6-Cinnamoylhernandine Hernandine + cinnamoyl Ester, aromatic rings Hypothesized: Antimicrobial (N/A)
6-Chloropurine Purine Chlorine, amino groups Anticancer, antiviral
Ranitidine Amino Alcohol Furan-methanol Alcohol, dimethylamino Gastrointestinal applications
6-Chloropyridine-3-carboxamide Pyridine Chlorine, carboxamide Enzyme inhibition

Key Observations:

Substitution Position : this compound’s cinnamoyl group at the 6-position aligns with the substitution patterns of 6-chloro/bromo derivatives in –3 (e.g., 6-chloropurine, 6-chloropyridine). This position often influences target specificity and metabolic stability .

Functional Group Impact : The cinnamoyl ester in this compound may enhance lipophilicity and membrane permeability compared to polar groups like carboxamides or alcohols in ranitidine analogs .

Bioactivity Gaps : Unlike 6-chloropurine (documented in anticancer research ), this compound’s bioactivity remains underexplored in the provided evidence.

Limitations of Available Evidence

  • Absence of Direct Data: None of the sources mention this compound, hernandine, or cinnamoyl-lignan hybrids, necessitating reliance on indirect structural analogies.
  • Dominance of Synthetic Derivatives : –3 emphasize synthetic pharmaceuticals (e.g., ranitidine) and halogenated heterocycles, which lack the natural lignan-cinnamate synergy seen in this compound.

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